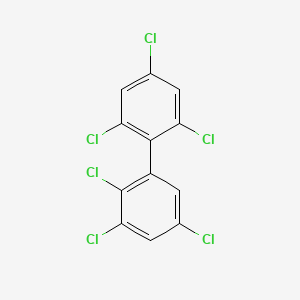

2,2',3,4',5,6'-Hexachlorobiphenyl

Descripción

BenchChem offers high-quality 2,2',3,4',5,6'-Hexachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',3,4',5,6'-Hexachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(2,4,6-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-7(12(18)10(17)4-5)11-8(15)2-6(14)3-9(11)16/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVRBEKNQHJPLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074230 |

Source

|

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-41-6 |

Source

|

| Record name | PCB 148 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4',5,6'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4',5,6'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWH3O9MX5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Dissection of Hexachlorobiphenyl Hepatic Metabolism

Executive Summary: The Persistence Paradox

Hexachlorobiphenyls (HxCBs), such as PCB 153 (

This guide dissects the hepatic processing of HxCBs, moving beyond simple Phase I/II descriptions to focus on the Methylsulfone Shunt —a pathway that paradoxically converts these pollutants into persistent, biologically active metabolites (MeSO

Structural Determinants of Metabolic Resistance

The metabolic fate of an HxCB is dictated by its chlorine substitution pattern, specifically the presence of ortho-chlorines (positions 2, 2', 6, 6').

-

Non-Dioxin-Like (NDL) HxCBs (e.g., PCB 153, PCB 136): Possess multiple ortho-chlorines. These bulky atoms prevent the molecule from assuming a coplanar conformation, inhibiting binding to the Aryl Hydrocarbon Receptor (AhR). Consequently, they are poor substrates for CYP1A1 but are metabolized by CYP2B and CYP3A subfamilies [1].

-

Metabolic Blockade: The lack of adjacent unsubstituted carbon atoms (vicinal hydrogens) at the meta-para positions hinders the formation of the arene oxide intermediate required for hydroxylation. This structural "armor" is the primary driver of their long biological half-lives (years in humans).

Phase I: Oxidative Transformation and Arene Oxide Formation

While resistant, HxCBs eventually undergo oxidation. The liver utilizes the Cytochrome P450 monooxygenase system to insert oxygen, typically via an unstable arene oxide intermediate.

Mechanism: The NIH Shift

For HxCBs like PCB 136, CYP2B6 (human) or CYP2B1 (rat) targets the carbon bond between a chlorinated and non-chlorinated site or two chlorinated sites.

-

Epoxidation: CYP enzymes form an epoxide (arene oxide) across the 2,3 or 3,4 positions.

-

NIH Shift: To restore aromaticity, a chlorine or hydrogen atom migrates to the adjacent carbon, followed by tautomerization to a phenol (OH-PCB).

-

Reactive Intermediates: If the epoxide is not hydrated by Epoxide Hydrolase (EH), it acts as an electrophile, covalently binding to hepatic proteins and causing cytotoxicity [2].

Visualization: CYP-Mediated Activation

The following diagram illustrates the bifurcation between stable metabolite formation and reactive adduct generation.

Figure 1: The bifurcation of HxCB metabolism via the Arene Oxide intermediate.[1] Note the risk of adduct formation if the NIH shift or hydration is delayed.

Deep Dive: The Methylsulfone Shunt (Mercapturic Acid Pathway)

Standard toxicology assumes Phase II conjugation (Glucuronidation) leads to excretion. However, for HxCBs, the Mercapturic Acid Pathway (MAP) creates a cycle of re-absorption and bioactivation.

The Mechanism of Retention

-

Hepatic Conjugation: The arene oxide reacts with Glutathione (GSH) via Glutathione S-Transferase (GST).

-

Biliary Excretion: The PCB-GSH conjugate is exported into the bile and enters the intestine.

-

Intestinal Processing: Bacterial C-S lyases cleave the conjugate, but instead of excreting the product, the lipophilic thiol (PCB-SH) is reabsorbed into the portal circulation.

-

Hepatic Methylation: Upon returning to the liver, the thiol is methylated by S-methyltransferase to form Methylsulfonyl-PCB (MeSO

-PCB) .

Why this matters: MeSO

Figure 2: The Enterohepatic Methylsulfone Shunt. This cycle converts excretable conjugates back into persistent tissue contaminants.

Experimental Protocol: Microsomal Stability for Lipophiles

Standard drug stability assays often fail for HxCBs due to non-specific binding (NSB) and low solubility. The following protocol is optimized for highly lipophilic organochlorines.

Protocol: Hepatic Microsomal Incubation (Optimized)

Objective: Determine intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat, 20 mg/mL stock).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

-

Critical: Glass-lined 96-well plates (to prevent plastic absorption of HxCBs).

-

Quenching Solution: Ice-cold Acetonitrile with

C-labeled PCB 153 (Internal Standard).

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add PCB 153 (final conc. 1 µM, <0.5% DMSO). Equilibrate at 37°C for 5 min.

-

Note: Do not use higher protein concentrations; NSB increases linearly with protein content.

-

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots.-

Note: Extended time points (up to 120 min) are required due to the slow turnover of HxCBs compared to pharmaceuticals.

-

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the internal standard. Vortex for 10 min to ensure extraction from protein.

-

Clarification: Centrifuge at 3,500 x g for 20 min at 4°C.

-

Analysis: Inject supernatant into GC-MS/MS (Electron Impact ionization). Monitor for mass shifts corresponding to +16 Da (Hydroxylation) [4].

Data Interpretation: Kinetic Profiles

When analyzing HxCB metabolism, data often deviates from Michaelis-Menten kinetics due to solubility limits.

| Parameter | Non-Dioxin-Like (PCB 153) | Dioxin-Like (PCB 169) | Implications |

| Primary Enzyme | CYP2B6, CYP3A4 | CYP1A1, CYP1A2 | CYP2B inducibility is a marker for NDL exposure. |

| Km (Affinity) | High (>50 µM) | Low (<10 µM) | NDLs require high concentrations to saturate enzymes. |

| Vmax (Turnover) | Very Low | Moderate | Explains the multi-year half-life of PCB 153. |

| Major Metabolite | 3-OH-PCB 153 | 4-OH-PCB 169 | Position of OH group dictates endocrine disruption potential. |

| Induction Type | Phenobarbital-like (CAR activator) | 3-MC-like (AhR activator) | Differential gene expression profiles in liver tissue. |

Self-Validating Check: If your control (boiled microsomes) shows >10% loss of parent compound, you have significant non-specific binding to your reaction vessel. Switch to silanized glass immediately.

References

-

Metabolic activation mechanism of 2,2',3,3',6,6'-hexachlorobiphenyl (PCB136) by cytochrome P450 2B6. Source: National Institutes of Health (PubMed) URL:[Link]

-

Metabolism of hexachlorobiphenyls by human hepatic microsomes. Source: National Institutes of Health (PubMed) URL:[Link]

-

Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. Source: ResearchGate (Letcher et al.) URL:[Link]

-

Microsomal Stability Assay Protocol. Source: AxisPharm URL:[Link]

-

Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Guide: Global Distribution and Analytical Profiling of PCB 149 in Sediment and Soil

Executive Technical Summary

Polychlorinated Biphenyl 149 (PCB 149), systematically identified as 2,2',3,4',5',6-hexachlorobiphenyl , represents a critical analyte in environmental forensics. Unlike the dioxin-like congeners (e.g., PCB 126) that bind the aryl hydrocarbon receptor (AhR), PCB 149 is a non-dioxin-like (NDL) , di-ortho substituted congener. It is a major component of the commercial mixtures Aroclor 1254 and Aroclor 1260 , often constituting 5–10% of the total mass by weight.

Due to its high lipophilicity (

Physicochemical Profile & Environmental Fate[1][2]

The environmental behavior of PCB 149 is dictated by its chlorination pattern. The presence of chlorine atoms at the 2, 2', and 6 positions (ortho-substitution) creates significant steric hindrance, preventing the molecule from assuming a coplanar configuration.

Key Properties

| Property | Value | Implication |

| IUPAC Name | 2,2',3,4',5',6-Hexachlorobiphenyl | Unique identifier for congener-specific analysis.[1] |

| Molecular Weight | 360.88 g/mol | Heavy congener; prone to particle adsorption/sedimentation. |

| Log Kow | 6.67 – 7.21 | Extreme hydrophobicity; strong partitioning into soil organic carbon (TOC). |

| Vapor Pressure | Low volatility; primarily transported via particle-bound deposition. | |

| Half-life (Sediment) | >10–20 years | Persistent "sink" in anaerobic sediment layers. |

Fate Mechanism

PCB 149 does not readily degrade in aerobic surface soils. In anaerobic aquatic sediments, it may undergo slow reductive dechlorination , stripping meta- or para-chlorines to form lower-chlorinated congeners. However, this process is kinetically limited, making PCB 149 a reliable "fingerprint" for decadal-scale contamination events.

Global Distribution Analysis

The following data aggregates recent findings on PCB 149 concentrations in sediment and soil. Note the orders-of-magnitude difference between "background" sites and industrial "hotspots."

Table 1: Global Concentration Ranges of PCB 149 (ng/g dry weight)

| Region | Matrix | Concentration Range (ng/g dw) | Context / Source |

| Mediterranean Sea (Turkey) | Marine Sediment | 0.15 – 0.40 (Background) | PCB 149 is often the most abundant congener alongside PCB 153 in this region.[2] |

| Great Lakes (USA/Canada) | Lake Sediment | 0.5 – 8.4 (Regional Mean) | Legacy contamination; levels are slowly declining (approx. half-life 10-20 years). |

| Shatt Al-Arab (Iraq) | River Sediment | 0.3 – 5.0 | Part of a |

| Pearl River Delta (China) | Soil/Sediment | 0.1 – 25.0 | High variability; correlated with e-waste recycling and industrial manufacturing. |

| Banja Luka (Bosnia) | Industrial Soil | >1,000 – 400,000 | Extreme hotspot (former cellulose/chlorine factory).[3] Values represent total PCBs, with 149 as a major constituent.[2][4] |

| Background (Global) | Remote Soil | < 0.1 | Atmospheric deposition in non-industrialized zones. |

Analytical Methodology: The Co-elution Challenge

The "Expertise" Insight: Resolving PCB 149 vs. PCB 118

A critical failure point in standard PCB analysis is the co-elution of PCB 149 and PCB 118 (a toxic, dioxin-like mono-ortho congener) on standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5, HP-5).

-

The Risk: Reporting a combined "149+118" peak overestimates the toxicity (TEQ) because PCB 118 is far more toxic, while PCB 149 is often more abundant.

-

The Solution:

-

Column Selection: Use a specialized column like CP-Sil 5/C18 CB or HT8-PCB , which are engineered to separate these critical pairs.

-

Mass Spectrometry (GC-MS): If using a standard DB-5 column, you must use MS/MS (Triple Quad) or High-Resolution MS (HRMS) to deconvolute the peaks based on ion ratios, although their molecular weights are identical (isomer pairs). Therefore, chromatographic separation remains the gold standard.

-

Validated Workflow Protocol

This protocol assumes a sediment matrix and utilizes GC-MS/MS for high sensitivity.

Step 1: Sample Preparation

-

Air-dry sediment at room temperature (avoid heat to prevent volatilization of lighter congeners, though 149 is stable).

-

Sieve to <2 mm and grind to a fine powder.

Step 2: Extraction (Accelerated Solvent Extraction - ASE)

-

Solvent: Hexane:Acetone (1:1 v/v).

-

Conditions:

C, 1500 psi, 2 static cycles (5 min each). -

Why: High pressure forces solvent into micropores of soil organic matter, releasing sequestered PCBs.

Step 3: Multi-Step Cleanup (The "Self-Validating" Step)

-

Sulfur Removal: Activated Copper powder (essential for anoxic sediments to prevent sulfur interference in GC).

-

Acid Digestion: Treat extract with conc.

. PCB 149 is acid-stable; lipids and labile organics are destroyed. -

Florisil Column: Elute with Hexane. This separates PCBs from more polar organochlorine pesticides.

Step 4: Instrumental Analysis (GC-MS/MS)

-

Injection: Splitless (

C). -

Column: Agilent DB-XLB or Phenomenex Zebron ZB-5MSplus (optimized for PCB separation).

-

Collision Energy: Optimized for transition

360

Diagram 1: Analytical Workflow for PCB 149

Caption: Step-by-step analytical protocol ensuring rigorous cleanup and specific detection of PCB 149.

Toxicological Context

While PCB 149 is not a potent AhR agonist (dioxin-like), it possesses significant neurotoxic potential relevant to environmental health researchers.

-

Mechanism: PCB 149 is a potent sensitizer of the Ryanodine Receptor (RyR) Ca2+ channels. It stabilizes the channel in an "open" state, leading to uncontrolled calcium release from the sarcoplasmic/endoplasmic reticulum.

-

Outcome: This mechanism is linked to dendritic growth impairment and potential neurodevelopmental deficits.

-

Relevance: In drug development and toxicology, PCB 149 serves as a model compound for studying non-receptor-mediated (structural) membrane toxicity.

Environmental Fate & Transport[7]

PCB 149 cycles through the environment via the "Grasshopper Effect," though its heavy molecular weight favors deposition over long-range atmospheric transport compared to lighter PCBs (e.g., PCB 28).

Diagram 2: Environmental Fate Pathways

Caption: Transport mechanisms moving PCB 149 from industrial sources to its ultimate sink in anaerobic sediments.

References

-

Gedik, K., & Imamoğlu, I. (2011).[2] Assessment of temporal variation and sources of PCBs in the sediments of Mediterranean Sea, Mersin Bay, Turkey. Marine Pollution Bulletin. Link

-

Li, H., et al. (2018). Legacy polychlorinated organic pollutants in the sediment of the Great Lakes. Journal of Great Lakes Research. Link

-

Al-Saad, H.T., et al. (2024). Analyzing and distribution of polychlorinated biphenyls (PCBs) in sediments along Shatt Al-Arab Estuary, Iraq. Eastern-European Journal of Enterprise Technologies. Link

-

Pessah, I. N., et al. (2006). Structure-activity relationship for noncoplanar polychlorinated biphenyl congeners toward the ryanodine receptor-Ca2+ channel complex type 1 (RyR1). Chemical Research in Toxicology. Link

-

Frame, G. M. (1997). A collaborative study of 209 PCB congeners on 20 capillary gas chromatography columns. Fresenius' Journal of Analytical Chemistry. Link

Sources

- 1. agilent.com [agilent.com]

- 2. Assessment of temporal variation and sources of PCBs in the sediments of Mediterranean Sea, Mersin Bay, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pjoes.com [pjoes.com]

- 4. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Microwave-Assisted Extraction (MAE) of PCB 149 from Complex Soil Matrices

Executive Summary

This application note details a robust, high-throughput protocol for the extraction of PCB 149 from soil matrices using Microwave-Assisted Extraction (MAE). Unlike traditional Soxhlet extraction, which requires large solvent volumes and 16+ hours, this MAE protocol achieves >90% recovery in under 45 minutes per batch.

The method exploits selective dielectric heating to rupture soil-organic matter interactions, releasing the lipophilic PCB 149 congener.[1] This guide addresses the specific challenges of PCB 149, including its strong binding affinity to soil organic carbon (Koc) and analytical co-elution issues during Gas Chromatography (GC) analysis.

Scientific Mechanism & Rationale

The Physics of MAE

The efficiency of this protocol relies on two simultaneous physical phenomena that occur when the solvent-matrix mixture is exposed to microwave radiation (2.45 GHz):

-

Dipole Rotation: The polar component of the solvent system (Acetone) aligns and relaxes with the oscillating electric field, generating rapid internal heat.[1]

-

Ionic Conduction: Dissolved ions in the soil moisture accelerate heating.[1]

Why this matters for PCB 149: PCB 149 is a hexachlorobiphenyl with high lipophilicity (log Kow ~7.2).[1] It partitions deeply into soil organic matter.[1] Conventional heating (Soxhlet) relies on thermal conduction from the outside in.[1] MAE generates heat from within the matrix.[1] The rapid vaporization of in-situ moisture creates internal pressure within soil pores, physically rupturing the matrix and forcing the PCB 149 out into the non-polar solvent (Hexane).

Solvent Selection Logic

A binary solvent system is strictly required.[1]

-

Acetone (Polar): The "Heater."[1] It has a high dielectric loss tangent, absorbing microwave energy efficiently to reach target temperatures rapidly.[1]

-

n-Hexane (Non-Polar): The "Carrier."[1] It has low microwave absorption but high solubility for PCB 149.[1]

-

Ratio (1:1 v/v): This azeotropic-like mixture ensures the system heats to 110-115°C (well above the boiling point of hexane) without vessel failure, maintaining high pressure to keep solvents liquid.[1]

Visualizing the Mechanism

The following diagram illustrates the extraction kinetics and mass transfer pathway.

Caption: Kinetic pathway of PCB 149 extraction via microwave energy, highlighting the role of dipole rotation and pore pressure.[1]

Experimental Protocol

Reagents and Standards

-

Extraction Solvent: n-Hexane / Acetone (1:1 v/v), Pesticide Grade.[1][2]

-

Drying Agent: Sodium Sulfate (anhydrous), baked at 400°C for 4 hours.

-

Surrogate Standard: PCB 209 (Decachlorobiphenyl) or TCMX.[1] Note: PCB 209 is preferred as it does not co-elute with PCB 149.[1]

-

Cleanup Reagents: Concentrated Sulfuric Acid (H₂SO₄), Activated Copper powder (for sulfur removal).[1]

Sample Preparation[1][2][4]

-

Homogenization: Mix soil sample thoroughly.[1] Discard foreign objects (sticks, rocks).

-

Drying: Weigh 10–20 g of wet soil. Mix with 10 g of anhydrous Sodium Sulfate to bind excess water.[1]

-

Surrogate Addition: Spike samples with 1.0 mL of Surrogate Standard solution (e.g., 200 µg/L PCB 209) prior to solvent addition to monitor extraction efficiency.[1]

Microwave Extraction Parameters (EPA 3546 Compliant)

Load the soil/sulfate mixture into TFM (tetrafluoromethoxil) microwave vessels.[1] Add 25 mL of 1:1 Hexane:Acetone.

| Parameter | Setting | Rationale |

| Power | 1200W (Max), variable | System adjusts power to maintain target temp.[1] |

| Ramp Time | 10 Minutes | Allows safe pressure buildup; prevents venting.[1] |

| Hold Temp | 115°C | Optimal for desorption without degrading PCBs.[1] |

| Hold Time | 10 Minutes | Sufficient for equilibrium partitioning.[1] |

| Cool Down | > 20 Minutes | Safety Critical: Cool to <30°C before opening. |

| Stirring | Magnetic, Medium | Ensures homogenous temperature distribution.[1] |

Post-Extraction Cleanup

Soil extracts are "dirty" and require rigorous cleanup to protect the GC column.[1]

-

Filtration: Filter extract through glass fiber filter to remove particulates.[1]

-

Sulfur Removal: Add activated copper powder.[1] Agitate until copper turns black (copper sulfide).[1] Repeat until copper remains bright. Sulfur is the primary interference in soil analysis.[1]

-

Acid Cleanup: Add conc. H₂SO₄ (1:1 ratio with extract).[1] Vortex. Discard the acid (bottom) layer.[1] Repeat until acid layer is colorless.[1] This destroys biological lipids and humic acids.[1]

Analytical Workflow (GC-ECD/MS)

Challenge: PCB 149 often co-elutes with PCB 118 on standard 5% phenyl columns (e.g., DB-5). Solution: Use a specialized column or confirm with Mass Spectrometry.[1][3]

-

Primary Column: Agilent DB-XLB or Phenomenex Zebron ZB-XLB (low bleed, optimized for PCBs).[1]

-

Detector: Electron Capture Detector (ECD) for sensitivity, or GC-MS (SIM mode) for selectivity.[1]

Workflow Diagram

Caption: Step-by-step workflow from soil sample preparation to final GC quantitation.

Quality Assurance & Self-Validation

To ensure the protocol is trustworthy and self-validating, every batch must include:

-

Method Blank: Sodium sulfate only + Solvents. Must show < LOQ for PCB 149.

-

Laboratory Control Sample (LCS): Clean sand spiked with PCB 149. Recovery must be 70–130% .[1]

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Real soil sample spiked with PCB 149. Validates extraction efficiency in the presence of matrix interferences.

-

Surrogate Recovery: The PCB 209 spiked in step 3.2 must be recovered at 70–130% in the final GC run.[1] If <70%, the extraction failed (likely vessel leak or insufficient heating).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery (<70%) | Moisture content too high (>30%).[1] | Add more Na₂SO₄ or air-dry soil before weighing.[1] |

| Vessel Venting | Temperature ramp too fast. | Increase ramp time to 15 mins. Check vessel seals. |

| Interfering Peaks | Sulfur or Humic Acids.[1] | Re-do Copper cleanup (Sulfur) or Acid wash (Humics).[1] |

| PCB 149 Co-elution | Wrong GC Column. | Switch to DB-XLB column or use GC-MS (SIM mode).[1] |

References

-

U.S. Environmental Protection Agency. (2007).[1] Method 3546: Microwave Extraction.[1][4][3][5][6] SW-846 Update IV.[1] Link

-

Milestone Srl. (2011).[1] Microwave Assisted Extraction of PCBs from Environmental Samples.[1][2][4][3][5][7][8] Lab Manager Application Note.[1] Link

-

Sigma-Aldrich. (2024).[1] PCB No 149 Analytical Standard Product Sheet.Link[1]

-

Camel, V. (2000).[1] Microwave-assisted solvent extraction of environmental samples.[1][2][4][3][5][7] TrAC Trends in Analytical Chemistry, 19(4), 229-248.[1] (Foundational mechanism reference).

-

Llompart, M., et al. (1997).[1] Optimization of a microwave-assisted extraction method for the analysis of polychlorinated biphenyls in soil. Journal of Chromatography A, 774(1-2), 243-251.[1]

Sources

- 1. fr.cpachem.com [fr.cpachem.com]

- 2. epa.gov [epa.gov]

- 3. milestonesci.com [milestonesci.com]

- 4. brjac.com.br [brjac.com.br]

- 5. Microwave Assisted Extraction of PCBS From Environmental Samples | Lab Manager [labmanager.com]

- 6. NEMI Method Summary - 3546 [nemi.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Optimisation and comparison of microwave-assisted extraction and Soxhlet extraction for the determination of polychlorinated biphenyls in soil samples using an experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of Hexachlorobiphenyl Isomers

Abstract

Hexachlorobiphenyls (HCBs) represent a significant class of persistent organic pollutants (POPs) with 42 theoretical isomers, the analysis of which is critical for environmental monitoring and human health risk assessment. Their toxicity and bioaccumulation potential necessitate highly sensitive and selective analytical methods for unambiguous identification and quantification.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and professionals in related fields on the application of high-resolution mass spectrometry (HRMS), particularly gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap MS), for the analysis of HCB isomers. We present a detailed protocol from sample preparation to data analysis, emphasizing the causality behind experimental choices to ensure scientific integrity and generate trustworthy, high-quality data.

Introduction: The Analytical Challenge of Hexachlorobiphenyls

Polychlorinated biphenyls (PCBs) are a class of 209 distinct congeners, classified based on the number and position of chlorine atoms on the biphenyl structure.[4] HCBs, containing six chlorine atoms, are particularly notorious for their environmental persistence, resistance to degradation, and tendency to bioaccumulate in the food chain. The environmental risk posed by PCBs generally increases with the degree of chlorination, making the accurate measurement of HCB isomers a priority.[1]

The primary analytical challenge lies in the sheer number of isomers and their similar physicochemical properties, which makes their chromatographic separation and individual quantification difficult.[5][6] Traditional low-resolution mass spectrometry can struggle to differentiate between co-eluting isomers and matrix interferences. High-resolution accurate-mass (HRAM) spectrometry, however, offers the necessary mass accuracy and resolving power to overcome these challenges, enabling the confident identification and quantification of HCB isomers even in complex matrices.[7][8][9]

This guide focuses on leveraging the capabilities of GC coupled with Orbitrap HRMS, a technique that provides sub-ppm mass accuracy and high resolving power, for the robust analysis of HCB isomers.[7][8]

Experimental Workflow Overview

A successful HCB analysis workflow is a multi-step process that requires careful attention to detail at each stage to ensure data quality and reproducibility. The following diagram illustrates the key stages of the process.

Caption: Overall workflow for the analysis of hexachlorobiphenyl isomers using GC-HRMS.

Detailed Protocols

Sample Preparation: Extracting HCBs from Complex Matrices

The goal of sample preparation is to efficiently extract HCBs from the sample matrix while minimizing co-extracted interferences that could affect the instrumental analysis.[10][11] The choice of method depends on the matrix type (e.g., soil, water, biological tissue). The US Environmental Protection Agency (EPA) has recently expanded the list of approved extraction methods under its regulations.[12][13][14]

Protocol: Pressurized Fluid Extraction (PFE) for Solid Samples (e.g., Soil, Sediment)

This protocol is based on EPA Method 3545A and is chosen for its efficiency and reduced solvent consumption compared to traditional Soxhlet extraction.[11][12]

-

Sample Homogenization: Air-dry the sample and grind it to a fine powder to ensure homogeneity.

-

Spiking with Internal Standards: Spike a known amount of a 13C-labeled HCB isomer mixture into the sample. This is crucial for accurate quantification using the isotope dilution method.[15][16]

-

Cell Preparation: Mix the sample with a drying agent (e.g., diatomaceous earth) and pack it into the PFE extraction cell.

-

Extraction Parameters:

-

Solvent: Dichloromethane/Hexane (1:1, v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static Time: 5 minutes

-

Cycles: 2

-

-

Extract Concentration: Concentrate the collected extract to a small volume (e.g., 1 mL) using a nitrogen evaporator.

Cleanup Protocol: Multi-layer Silica Gel and Carbon Chromatography

Cleanup is essential to remove interfering compounds like lipids and other organochlorine pesticides.[2][10]

-

Acidic Silica Gel Column: Pass the concentrated extract through a multi-layer silica gel column containing layers of neutral, acidic, and basic silica to remove polar interferences.

-

Carbon Column: For further purification, especially for samples with high levels of non-dioxin-like PCBs, a carbon column can be used to separate planar (dioxin-like) PCBs from non-planar congeners.[17]

-

Solvent Exchange: Elute the HCBs from the cleanup columns and exchange the solvent to a non-polar solvent like nonane for GC injection.

Instrumental Analysis: GC-HRMS for Unambiguous Identification

The combination of high-resolution gas chromatography for isomer separation and HRMS for detection provides the highest level of confidence in HCB analysis.[8][16]

Instrumentation:

-

Gas Chromatograph: A system equipped with a split/splitless injector.

-

GC Column: A long, narrow-bore capillary column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., 60 m x 0.25 mm x 0.25 µm) is recommended for optimal separation of PCB congeners.[18] For even greater separation, comprehensive two-dimensional gas chromatography (GCxGC) can be employed.[5][19][20]

-

Mass Spectrometer: An Orbitrap-based mass spectrometer capable of a resolution of at least 60,000 (FWHM) and mass accuracy < 3 ppm.[7]

GC-HRMS Parameters:

| Parameter | Setting | Rationale |

| Injector Temperature | 280 °C | Ensures efficient volatilization of HCBs. |

| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 5 °C/min, hold 10 min | A slow temperature ramp is crucial for separating closely eluting isomers.[16] |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for PCBs, providing characteristic fragmentation patterns. |

| Ion Source Temp | 250 °C | Optimal for EI efficiency. |

| Mass Resolution | 120,000 FWHM | Sufficient to resolve HCBs from potential isobaric interferences. |

| Scan Range | m/z 50-500 | Covers the mass range of HCBs and their fragments. |

| Acquisition Mode | Full Scan | Allows for the collection of high-resolution mass spectra for confident identification. |

Alternative Ionization: Atmospheric Pressure Gas Chromatography (APGC)

APGC is a softer ionization technique that can reduce fragmentation and enhance the molecular ion signal, leading to improved sensitivity for some compounds.[17][21][22][23] This can be particularly beneficial for achieving the low detection limits required by regulatory methods.

Data Analysis and Interpretation

High-resolution mass spectrometry data provides a wealth of information that, when interpreted correctly, leads to the unambiguous identification and accurate quantification of HCB isomers.

Isomer Identification

The identification of HCB isomers is based on a combination of three key parameters:

-

Retention Time: The retention time from the GC separation provides the initial identification. However, due to the large number of isomers, co-elution is possible.[18]

-

Accurate Mass: HRMS provides a highly accurate mass measurement of the molecular ion. The theoretical exact mass of HCBs can be calculated, and the measured mass should be within a narrow mass tolerance window (e.g., < 3 ppm).

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[24][25] A molecule containing six chlorine atoms, like an HCB, will have a characteristic isotopic pattern due to the different combinations of these isotopes. The measured isotopic pattern should match the theoretical pattern for C₁₂H₄Cl₆.

Table of HCB Isomer Masses:

| Isomer Group | Molecular Formula | Monoisotopic Mass (Da) |

| Hexachlorobiphenyl | C₁₂H₄³⁵Cl₆ | 357.8407 |

| C₁₂H₄³⁵Cl₅³⁷Cl₁ | 359.8378 | |

| C₁₂H₄³⁵Cl₄³⁷Cl₂ | 361.8348 |

Quantification

Isotope dilution is the gold standard for the accurate quantification of HCBs.[15] This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₂-HCB) to the sample before extraction. The ratio of the response of the native HCB to the labeled internal standard is used to calculate the concentration of the native compound. This approach corrects for any analyte loss during sample preparation and instrumental analysis, leading to highly accurate and precise results.

Conclusion

The analysis of hexachlorobiphenyl isomers presents a significant analytical challenge that can be effectively addressed by the power of high-resolution mass spectrometry. The combination of high-efficiency gas chromatographic separation and the high mass accuracy and resolving power of Orbitrap MS allows for the confident identification and quantification of these environmentally important contaminants. The detailed protocols and methodologies presented in this application note provide a robust framework for laboratories to develop and validate their own methods for HCB analysis, contributing to a better understanding of their environmental fate and impact.

References

- Environmental Risk And Hazard Assessments For Various Isomers Of Polychlorinated Biphenyls Monochlorobiphenyl Through Hexachlorobiphenyl And Decachlorobiphenyl - epa nepis. (n.d.).

-

Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS - Agilent. (n.d.). Retrieved February 15, 2026, from [Link]

-

APGC-MS/MS: A New Gold Standard for Dioxin and Furan Analysis - Waters Corporation. (n.d.). Retrieved February 15, 2026, from [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. (2025, September 27). Retrieved February 15, 2026, from [Link]

-

Analysis of Dioxins and Furans on a Xevo G2-XS QTof with APGC using a QuEChERS Extraction Method. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved February 15, 2026, from [Link]

-

Atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) for dioxins and PCBs analysis in food and feed - ORBi. (n.d.). Retrieved February 15, 2026, from [Link]

-

EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements - Manko, Gold, Katcher & Fox LLP. (2022, January 14). Retrieved February 15, 2026, from [Link]

-

Instrumentation | Columbia University Mailman School of Public Health. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fact Sheet: Extraction and Determinative Methods | US EPA. (2025, March 26). Retrieved February 15, 2026, from [Link]

-

Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations - Federal Register. (2023, August 29). Retrieved February 15, 2026, from [Link]

-

APPLICATION OF APGC-MS/MS FOR THE DETERMINATION OF PCDD/Fs AND PCBs IN FEED AND FOOD MATRICES. (n.d.). Retrieved February 15, 2026, from [Link]

-

EPA Proposes Changes to Methods for Analyzing Water Pollutants, including PFAS and PCBs | Williams Mullen. (2025, February 4). Retrieved February 15, 2026, from [Link]

-

-

ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Retrieved February 15, 2026, from [Link]

-

-

GC-orbitrap-HRMS with ROIMCR and MSident targeted and non-targeted analysis of persistent organic pollutants in fish-based certified reference materials - PubMed. (2026, January 14). Retrieved February 15, 2026, from [Link]

-

Defining the Retention Times of 209 PCB Congeners Using GCxGC-TOFMS. (n.d.). Retrieved February 15, 2026, from [Link]

-

Atmospheric-pressure chemical ionization tandem mass spectrometry (APGC/MS/MS) an alternative to high-resolution mass spectrometry (HRGC/HRMS) for the determination of dioxins - PubMed. (2015, September 1). Retrieved February 15, 2026, from [Link]

-

Recent advances in sample preparation techniques for environmental matrix. (2026, January 19). Retrieved February 15, 2026, from [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved February 15, 2026, from [Link]

-

Environmental Impact of the Y-Isomer of HCH: Unveiling Its Role in Cancer Formation - Galaxy Publication. (n.d.). Retrieved February 15, 2026, from [Link]

-

Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry | Analytical Chemistry - ACS Publications. (2017, August 24). Retrieved February 15, 2026, from [Link]

-

Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples - Agilent. (2011, December 5). Retrieved February 15, 2026, from [Link]

-

Recent Advances in Analytical Methodologies based on Mass Spectrometry for the Environmental Analysis of Halogenated Organic Contaminants | Request PDF - ResearchGate. (2025, November 1). Retrieved February 15, 2026, from [Link]

-

Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

-

Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation - PMC. (2014, May 20). Retrieved February 15, 2026, from [Link]

-

Non-target Analysis of Organic Pollutants Based on Ultra-high Performance Liquid Chromatography-quadrupole/Electrostatic Field Orbitrap High Resolution Mass Spectrometry (UPLC-Q Orbitrap HRMS) at Fuling City. (n.d.). Retrieved February 15, 2026, from [Link]

-

Comprehensive determination of 209 PCBs using two-dimensional gas chromatography triple quadrupole mass spectrometry ASMS 2019 - Shimadzu. (n.d.). Retrieved February 15, 2026, from [Link]

-

Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed. (2009, August 7). Retrieved February 15, 2026, from [Link]

-

Advances in Mass Spectrometry for the Analysis of Emerging Persistent Organic Pollutants - Diva-portal.org. (2019, October 2). Retrieved February 15, 2026, from [Link]

-

Using GC-MS/MS as a Confirmatory Method for Dioxin-Like PCBs in Food and Feed - SCISPEC. (n.d.). Retrieved February 15, 2026, from [Link]

-

GC-Orbitrap-HRMS with ROIMCR and MSident targeted and non-targeted analysis of Persistent Organic Pollutants in fish-based certified reference materials | Request PDF - ResearchGate. (2025, December 19). Retrieved February 15, 2026, from [Link]

-

Toxicological assessment of hexachlorobiphenyl isomers and 2,3,7,8,-tetrachlorodibenzofuran in chicks. II. Effects on drug metabolism and porphyrin accumulation. | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]

-

Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers. (n.d.). Retrieved February 15, 2026, from [Link]

-

Trace-Level Persistent Organic Pollutant Analysis with Gas-Chromatography Orbitrap Mass Spectrometry—Enhanced Performance by Complementary Acquisition and Processing of Time-Domain Data - ACS Publications - American Chemical Society. (2020, January 14). Retrieved February 15, 2026, from [Link]

-

Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls | ORBilu. (2025, April 1). Retrieved February 15, 2026, from [Link]

-

Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls - PubMed. (2024, May 1). Retrieved February 15, 2026, from [Link]

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispec.co.th [scispec.co.th]

- 5. shimadzu.com [shimadzu.com]

- 6. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Instrumentation | Columbia University Mailman School of Public Health [publichealth.columbia.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. EPA Proposes Rulemaking to Expand PCB Analytical Methods and Amend PCB Cleanup Disposal Requirements: Manko, Gold, Katcher & Fox [mankogold.com]

- 13. epa.gov [epa.gov]

- 14. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 15. gcms.cz [gcms.cz]

- 16. dioxin20xx.org [dioxin20xx.org]

- 17. lcms.cz [lcms.cz]

- 18. Polychlorinated Biphenyls Analysis | Ordering Guide | アジレント [agilent.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. gcms.cz [gcms.cz]

- 21. orbi.uliege.be [orbi.uliege.be]

- 22. dioxin20xx.org [dioxin20xx.org]

- 23. Atmospheric-pressure chemical ionization tandem mass spectrometry (APGC/MS/MS) an alternative to high-resolution mass spectrometry (HRGC/HRMS) for the determination of dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 25. agilent.com [agilent.com]

Application Note: High-Precision Quantification of 2,2',3,4',5,6'-Hexachlorobiphenyl (PCB-138) in Environmental Matrices Using Isotope Dilution Mass Spectrometry

Abstract

2,2',3,4',5,6'-Hexachlorobiphenyl (PCB-138) is a persistent, bioaccumulative, and toxic polychlorinated biphenyl (PCB) congener frequently detected in environmental and biological samples. Its accurate quantification at trace levels is critical for environmental monitoring, human health risk assessment, and regulatory compliance. This application note presents a detailed protocol for the determination of PCB-138 using the gold-standard technique of isotope dilution mass spectrometry (IDMS). By employing a ¹³C-labeled internal standard that is chemically identical to the native analyte, this method effectively corrects for analyte loss during sample preparation and variations in instrument response, ensuring the highest degree of accuracy and precision. The protocol covers sample extraction, cleanup, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers and analytical laboratories with a robust and reliable methodology.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantitative analysis, renowned for its high accuracy and precision.[1] The core principle involves adding a known amount of an isotopically enriched version of the target analyte—the internal standard—to the sample at the very beginning of the analytical process.[1][2][3]

For the analysis of PCB-138, a ¹³C₁₂-labeled PCB-138 is used as the internal standard. This labeled standard is chemically and physically identical to the native (unlabeled) PCB-138 present in the sample.[3] Consequently, it experiences the same potential losses during every step of the procedure, including extraction, cleanup, and injection.

The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass-to-charge (m/z) ratio. Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the native analyte's signal to the labeled standard's signal.[2] This ratio remains constant regardless of sample loss or instrument variability, allowing for highly accurate calculation of the native analyte's concentration in the original sample. This approach can reduce measurement uncertainty from 5% to as low as 1% in typical GC analyses.[2]

Scientist's Note: Why IDMS is the Gold Standard

Traditional analytical methods that rely on external calibration are susceptible to errors from matrix effects and incomplete analyte recovery during the complex extraction and cleanup stages. IDMS is a method of internal standardization where the standard is added directly to the sample, fundamentally overcoming these limitations.[2] Because the isotopically labeled standard behaves identically to the native analyte, it serves as a perfect proxy, ensuring that any loss of the native analyte is mirrored by a proportional loss of the standard. This self-correcting mechanism is why IDMS is considered a definitive method of the highest metrological standing.[2]

Experimental Protocol

This protocol is designed for the analysis of PCB-138 in solid matrices like soil and sediment. Modifications may be required for other matrices such as water or biological tissues. The method is largely based on the principles outlined in U.S. EPA Method 1668.[4][5]

Materials and Reagents

| Item | Specification | Supplier Example |

| Native Standard | 2,2',3,4',5,6'-Hexachlorobiphenyl (PCB-138) | Wellington Laboratories |

| Labeled Standard | ¹³C₁₂-2,2',3,4',5,6'-Hexachlorobiphenyl (¹³C₁₂-PCB-138) | Cambridge Isotope Laboratories |

| Solvents | Hexane, Dichloromethane, Toluene, Nonane (Pesticide Grade or equivalent) | Major chemical supplier |

| Extraction Apparatus | Soxhlet extractor or Accelerated Solvent Extractor (ASE) | Standard laboratory supplier |

| Cleanup Columns | Multi-layer silica gel columns (acid/base modified), Florisil, or Alumina | Standard laboratory supplier |

| Drying Agent | Anhydrous Sodium Sulfate (baked at 400°C for ≥4 hours) | Major chemical supplier |

| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | Agilent Technologies |

| Vials | Amber glass autosampler vials with PTFE-lined caps | Standard laboratory supplier |

Workflow Overview

The entire analytical process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

Caption: High-level workflow for PCB-138 analysis via IDMS.

Step-by-Step Procedure

1. Sample Preparation and Fortification: a. Homogenize the soil or sediment sample to ensure uniformity. b. Weigh approximately 10 g (dry weight equivalent) of the sample into an extraction thimble. c. Accurately add a known amount of the ¹³C₁₂-PCB-138 internal standard solution directly onto the sample. This step is critical and must be done before extraction. d. Add a surrogate standard if required by the specific method (e.g., EPA 1668C).

2. Extraction: a. Place the thimble in a Soxhlet extractor. b. Extract the sample for 16-24 hours with a suitable solvent mixture (e.g., 1:1 Hexane:Dichloromethane).[6] c. Rationale: This exhaustive extraction ensures the maximum possible transfer of both native and labeled PCBs from the sample matrix into the solvent.

3. Concentration and Cleanup: a. Concentrate the extract to a small volume (approx. 1-2 mL) using a rotary evaporator. b. Prepare a multi-layer silica gel column. A typical column might include (from bottom to top): silica gel, potassium silicate, silica gel, acid silica, silica gel, and anhydrous sodium sulfate. c. Rationale: The cleanup step is crucial for removing co-extracted interfering compounds (e.g., lipids, other chlorinated compounds) that could compromise the chromatographic analysis.[6] d. Transfer the concentrated extract to the column and elute the PCB fraction with hexane. e. Concentrate the cleaned extract and perform a solvent exchange into a high-boiling point solvent like nonane. Adjust to a final volume of 50-100 µL.[7]

Instrumental Analysis: GC-MS/MS

Analysis is performed using a Gas Chromatograph coupled to a tandem Mass Spectrometer (GC-MS/MS), which provides enhanced selectivity and sensitivity compared to single quadrupole instruments.[8][9]

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reproducible retention times and peak shapes. |

| Injector | Splitless, 280°C | Ensures efficient transfer of trace analytes onto the column.[10] |

| Column | Agilent DB-5MS (30m x 0.25mm, 0.25µm) or similar | Provides good separation of PCB congeners.[11] |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas standard for GC-MS.[10] |

| Oven Program | 80°C (1 min), ramp 20°C/min to 220°C, ramp 5°C/min to 300°C (hold 3 min) | Optimized for separation of hexachlorobiphenyls from other congeners.[11] |

| MS System | Triple Quadrupole (e.g., Agilent 7000 series, Thermo TSQ 9610) | Offers high selectivity through Selected Reaction Monitoring (SRM).[7] |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique for PCBs. |

| Acquisition Mode | Selected Reaction Monitoring (SRM) | Highly selective and sensitive, minimizing matrix interference. |

SRM Transitions for Quantification:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type |

| PCB-138 (Native) | 360 | 290 | Quantifier |

| PCB-138 (Native) | 362 | 292 | Qualifier |

| ¹³C₁₂-PCB-138 (Labeled) | 372 | 302 | Quantifier |

| ¹³C₁₂-PCB-138 (Labeled) | 374 | 304 | Qualifier |

Data Analysis and Quantification

The concentration of native PCB-138 in the sample is calculated using the isotope dilution formula, which relies on the response factor (RF) determined from the analysis of calibration standards.

Caption: Core calculation for isotope dilution quantification.

1. Calibration:

-

Prepare a series of calibration standards containing known concentrations of native PCB-138 and a fixed concentration of ¹³C₁₂-PCB-138.

-

Analyze the standards and calculate the mean Relative Response Factor (RRF) for PCB-138 across the calibration range. Linearity should be confirmed with a coefficient of determination (R²) > 0.99.[7]

2. Sample Quantification:

-

The concentration in the final extract is calculated based on the measured peak area ratio of the native analyte to the labeled standard.

-

This concentration is then adjusted for the initial sample weight and final extract volume to report the final concentration in units such as ng/kg or pg/g.

Method Performance and Quality Control

To ensure the trustworthiness of the results, a rigorous quality control (QC) protocol must be followed.

| QC Check | Procedure | Acceptance Criteria |

| Method Blank | A clean matrix processed identically to samples. | Target analytes should be below the Method Detection Limit (MDL). |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known amount of native and labeled standards. | Recovery of the native analyte should typically be within 70-130%. |

| Internal Standard Recovery | Recovery of ¹³C₁₂-PCB-138 in every sample, blank, and QC sample. | Typically within 40-130% as per EPA method guidelines. |

| Instrument Detection Limit (IDL) | Determined by replicate injections of a low-level standard. | IDLs for PCB-138 can be in the low femtogram (fg) range on-column.[7] |

Example Performance Data:

-

Linearity: Calibration curves for PCB-138 are typically linear from 0.1 to 2,000 ng/mL.[7][8]

-

Detection Limits: On-column instrument detection limits (IDLs) can range from 3 to 19 fg, which corresponds to sub-ng/kg levels in solid samples.[7]

Conclusion

The Isotope Dilution Mass Spectrometry (IDMS) method detailed in this note provides an exceptionally accurate, precise, and robust framework for the quantification of 2,2',3,4',5,6'-Hexachlorobiphenyl (PCB-138). By incorporating a stable isotopically labeled internal standard, the method effectively mitigates errors associated with sample matrix complexity and procedural analyte loss. Adherence to this protocol, combined with stringent quality control measures, enables laboratories to generate high-quality, defensible data essential for environmental science and regulatory decision-making.

References

-

Isotope dilution - Wikipedia . Wikipedia. [Link]

-

EPA Method 1668 C Instrumentation Guide . Amptius. [Link]

-

Appropriate use of EPA Methods 8082 and 1668 . ESSLAB. [Link]

-

POTW PCBs Sampling, Analysis & Reporting Protocols Using EPA Method 1668C . Bay Area Clean Water Agencies. [Link]

-

7. ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

REPORTING REQUIREMENTS FOR TOTAL PCBs (PCB CONGENERS BY EPA METHOD 1668C) . Maryland Department of the Environment. [Link]

-

Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method . Agilent Technologies. [Link]

-

NEMI Method Summary - 1668a (Water) . National Environmental Methods Index. [Link]

-

Isotope dilution | Mass spectrometry, Trace elements, Quantification . Britannica. [Link]

-

Standard Operating Procedure for Sampling Porous Surfaces for Polychlorinated Biphenyls (PCBs) . U.S. Environmental Protection Agency. [Link]

-

Isotope Dilution Analysis | PDF . Scribd. [Link]

-

Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column . Phenomenex. [Link]

-

Determination of polychlorinated biphenyls (PCBs) in sediment and biota . Repository OceanBestPractices. [Link]

-

Comparison of different mass spectrometric techniques for the determination of polychlorinated biphenyls by isotope dilution using . Royal Society of Chemistry. [Link]

-

SUPPORTING INFORMATION DETERMINATION OF POLYCHLORINATED BIPHENYLS IN SOLID SAMPLES BY ISOTOPE DILUTION MASS SPECTROMETRY . ACS Publications. [Link]

-

GC-MS/MS analysis of PAH and PCB in environmental samples . Peak Scientific. [Link]

-

GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes . Shimadzu. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. amptius.com [amptius.com]

- 5. esslabshop.com [esslabshop.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. gcms.cz [gcms.cz]

- 9. analysis.rs [analysis.rs]

- 10. agilent.com [agilent.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Technical Support Center: Eliminating Matrix Interference in PCB 149 GC-ECD Analysis

A word from our Senior Application Scientist:

Welcome to the technical support guide for the analysis of Polychlorinated Biphenyl (PCB) congener 149. As persistent organic pollutants, accurate quantification of PCBs is critical for environmental monitoring and human health risk assessment.[1] However, the complexity of environmental and biological samples presents a significant analytical challenge: matrix interference.[2]

This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven strategies to identify, troubleshoot, and eliminate matrix effects in your Gas Chromatography with Electron Capture Detection (GC-ECD) workflow. We will move beyond simple procedural lists to explain the underlying principles of these techniques, empowering you to make informed decisions for robust and reliable data generation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding matrix interference in PCB analysis.

Q1: What exactly is "matrix interference" in the context of PCB 149 analysis?

A: Matrix interference refers to the impact that co-extracted, non-target compounds from a sample have on the analytical signal of PCB 149.[3] These interferences can manifest in several ways:

-

Signal Enhancement or Suppression: Co-eluting compounds can alter the response of the Electron Capture Detector (ECD), leading to inaccurately high or low quantification.[4]

-

Chromatographic Peak Distortion: Interferences can cause peak tailing, broadening, or splitting, making accurate integration difficult.

-

Co-elution: An interfering compound may have a retention time identical or very similar to PCB 149, resulting in a composite peak and an overestimation of the concentration.[2]

-

Baseline Noise/Drift: Complex matrices can lead to an unstable baseline, which increases the limit of detection (LOD) and limit of quantification (LOQ).[5]

Q2: What are the most common sources of matrix interference for PCB analysis?

A: The primary sources depend on the sample type:

-

Biological Tissues (e.g., fish, adipose tissue): The main interferents are lipids (fats).[6][7] High lipid content can contaminate the GC inlet and column, suppress the ECD signal, and mask the analyte peak.

-

Soils and Sediments: Humic and fulvic acids are major concerns.[8][9][10] These large organic molecules can interfere with extraction and cause significant chromatographic issues. Sulfur compounds can also be problematic in anaerobic sediments.

-

Oils (e.g., transformer oil): The oil matrix itself is the primary interferent and requires significant cleanup or dilution before analysis.[11]

-

Other Chlorinated Compounds: Other persistent organic pollutants, such as certain organochlorine pesticides (OCPs), may have similar chemical properties and retention times to PCB congeners, leading to co-elution.[12][13]

Q3: My PCB 149 peak is showing poor shape (tailing). Is this a matrix effect?

A: It could be, but it's important to rule out instrumental factors first. Tailing peaks can be caused by:

-

Active Sites in the GC System: Contamination or degradation of the inlet liner, septum, or the front end of the analytical column can cause active compounds to interact undesirably.

-

Improper Column Installation: A poorly cut column or incorrect insertion depth into the injector or detector can lead to peak distortion.

-

Matrix-Induced Activity: Non-volatile matrix components can accumulate in the inlet, creating active sites that were not there with clean standards.[3] This is a classic matrix effect.

A systematic troubleshooting approach is recommended to distinguish between instrumental and matrix-related issues.[5]

Q4: Can I just use GC-MS instead of GC-ECD to avoid these problems?

A: Gas Chromatography-Mass Spectrometry (GC-MS) offers greater selectivity and can help resolve co-elution issues by identifying compounds based on their unique mass fragmentation patterns.[14] For this reason, it is often used for confirmation.[2] However, for routine monitoring of PCBs, GC-ECD is still widely used due to its exceptional sensitivity to halogenated compounds like PCBs, often achieving lower detection limits than standard single-quadrupole GC-MS systems.[14][15] Therefore, rather than replacing the ECD, the focus should be on implementing effective sample cleanup to leverage the ECD's sensitivity while minimizing interference.

Troubleshooting Guide: From Sample to Signal

This section provides a structured approach to diagnosing and resolving matrix-related problems at different stages of your analytical workflow.

Workflow for Matrix Interference Troubleshooting

Sources

- 1. organomation.com [organomation.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Florisil - Chromatography Forum [chromforum.org]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. Lipid Adjustment in the Analysis of Environmental Contaminants and Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of lipids and antioxidants on PCB-mediated dysfunction of vascular endothelial cells (EC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of humic electron mediators on reductive dechlorination of polychlorinated biphenyl by consortia enriched from terrestrial and marine environments [frontiersin.org]

- 9. "Effect of Humic Acid on Adsorption of Polychlorinated Biphenyls onto O" by Bhawana Sharma, Kevin H. Gardner et al. [scholars.unh.edu]

- 10. Humic acids can remove up to 95% of PCB substances - HUMAC GROUP [humac.group]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. NEMI Method Summary - 8082A [nemi.gov]

- 13. epa.gov [epa.gov]

- 14. agilent.com [agilent.com]

- 15. grupobiomaster.com [grupobiomaster.com]

Technical Support Center: Troubleshooting Retention Time Shifts for PCB 149 in GC-MS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering retention time (RT) shifts during the gas chromatography-mass spectrometry (GC-MS) analysis of Polychlorinated Biphenyl (PCB) 149. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my retention time for PCB 149 suddenly shifting?

Retention time shifts in GC-MS are rarely isolated to a single cause. They typically indicate a change in the analytical system. The most common culprits include fluctuations in carrier gas flow rate, variations in oven temperature, changes to the column's physical or chemical state, or issues within the inlet.[1][2] Even minor environmental changes in the lab can lead to shifts, especially in the initial injections after the instrument has been idle.[1]

Q2: Can the sample matrix affect the retention time of PCB 149?

Yes, the sample matrix can significantly impact retention times. Complex matrices can introduce non-volatile residues into the inlet and the front of the analytical column.[3] This buildup can alter the interaction of PCB 149 with the stationary phase, leading to retention time shifts. Furthermore, high concentrations of matrix components can create a "tug-of-war" effect in the column, especially during splitless injections, a phenomenon known as the Reverse Solvent Effect.[4]

Q3: How much retention time variability is considered acceptable for PCB analysis?

Acceptable retention time variability depends on your laboratory's standard operating procedures (SOPs) and the regulatory methods you are following. For instance, some environmental methods may specify a retention time window of ±0.1 minutes.[5] It is crucial to establish consistent system suitability checks to define and monitor acceptable RT windows for your specific application.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of retention time shifts for PCB 149. We will examine each component of the GC-MS system in a logical sequence.

The GC Inlet: Your First Line of Defense

The inlet is where your sample first interacts with the GC system, making it a primary source of retention time issues.

Q: My retention times are drifting, and I'm seeing peak tailing for PCB 149. What should I check in the inlet?

A: These symptoms often point to contamination or a leak in the inlet. Here’s a step-by-step protocol to diagnose and resolve the issue:

Experimental Protocol: Inlet Maintenance

-

Inspect and Replace the Septum: A worn or cored septum is a common source of leaks.[2] Leaks can cause a decrease in the head pressure, leading to longer retention times.

-

Action: Replace the septum. For heavy use, consider daily replacement.[5]

-

-

Examine and Clean/Replace the Inlet Liner: Sample matrix components can accumulate in the liner, creating active sites that can interact with PCB 149, causing peak tailing and retention shifts.[6]

-

Action: Remove the liner and visually inspect it for residue. If dirty, replace it with a new, deactivated liner.

-

-

Check the O-ring: A brittle or cracked O-ring can also cause leaks.

-

Action: Replace the O-ring every time you replace the liner.

-

-

Verify Inlet Seals: Ensure all seals within the inlet are clean and properly tightened to prevent leaks.

| Component | Potential Issue | Effect on Retention Time | Recommended Action |

| Septum | Leak due to coring or overuse | Increase (due to pressure drop) | Replace daily or after ~100 injections |

| Inlet Liner | Contamination, active sites | Shift (often with peak tailing) | Inspect daily, replace as needed |

| O-ring | Cracking, loss of seal | Increase | Replace with liner |

| Inlet Seal | Loose or dirty | Increase | Clean and tighten during maintenance |

The Analytical Column: The Heart of the Separation

The column's condition is critical for reproducible chromatography. Degradation of the stationary phase or physical changes to the column will directly impact retention times.

Q: My PCB 149 retention time is consistently decreasing over a series of runs. What could be happening to my column?

A: A consistent decrease in retention time often points to column degradation or a change in its physical length.

-

Column Bleed and Stationary Phase Degradation: Over time, especially at high temperatures, the stationary phase can degrade and "bleed" from the column.[7] This loss of stationary phase reduces the interaction with PCB 149, causing it to elute earlier. Oxygen in the carrier gas can accelerate this degradation.[3]

-

Column Trimming: Routine maintenance often involves trimming a small portion from the front of the column to remove contamination.[2] This shortens the column, leading to decreased retention times.

Experimental Protocol: Column Assessment and Maintenance

-

Condition the Column: If the instrument has been idle, perform a few blank injections to condition the column and stabilize the system.[1]

-

Trim the Column: If you suspect contamination at the head of the column, trim 15-30 cm from the inlet end. This removes non-volatile residues and active sites.

-

Update Column Dimensions in Software: After trimming, it is crucial to update the new column length in your GC software.[1] Electronic pressure control (EPC) systems use this length to calculate the correct head pressure for a given flow rate. An incorrect length setting will lead to inaccurate flow and shifting retention times.

Carrier Gas Flow: The Driving Force

The carrier gas flow rate has a direct and significant impact on retention time.[8] A higher flow rate will decrease retention time, while a lower flow rate will increase it.

Q: I'm observing random, unpredictable shifts in my retention times for PCB 149. What could be the cause?

A: Random shifts often point to an unstable flow rate.

-

Leaks: A leak anywhere in the gas flow path, from the gas cylinder to the detector, will cause fluctuations in the column head pressure and flow rate.

-

Gas Purity: Impurities in the carrier gas, especially oxygen and moisture, can degrade the stationary phase over time, leading to retention time shifts.[3]

-

Electronic Pressure Control (EPC) Issues: A faulty EPC module can lead to inconsistent pressure delivery.

Troubleshooting Carrier Gas Issues

| Potential Issue | Diagnostic Step | Solution |

| System Leak | Perform a system-wide leak check using an electronic leak detector. | Tighten fittings, replace ferrules, or replace leaking components. |

| Gas Impurity | Check the age and specifications of your gas traps. | Replace gas traps regularly. |

| EPC Malfunction | Monitor the head pressure reading during a run. | If unstable, contact your service provider. |

Oven Temperature: A Critical Parameter

The GC oven temperature directly influences the volatility of PCB 149 and its partitioning between the mobile and stationary phases.[9]

Q: My retention times are consistently longer or shorter than expected, but the peak shape is good. Could the oven be the problem?

A: Yes, an inaccurate oven temperature is a likely cause.

-

Temperature Accuracy: The actual oven temperature may differ from the setpoint. A lower-than-setpoint temperature will increase retention times, while a higher temperature will decrease them.

-

Temperature Ramping Issues: In temperature-programmed GC, an incorrect ramp rate will affect the elution times of all compounds.

-

Insufficient Equilibration Time: If the oven does not have enough time to stabilize at the initial temperature before injection, you will see injection-to-injection variability.[2]

Experimental Protocol: Verifying Oven Performance

-

Verify Temperature Accuracy: Use a calibrated, independent thermocouple to measure the actual oven temperature and compare it to the setpoint.

-

Check the Temperature Program: Double-check that the correct temperature program is loaded in your method.

-

Increase Equilibration Time: Extend the oven equilibration time in your method to ensure a stable starting temperature for each run.[2]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting retention time shifts for PCB 149.

Caption: A systematic workflow for diagnosing retention time shifts.

References

- Drawell. (2023, June 14).

- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts.

- Thermo Fisher Scientific. (n.d.). Addressing the challenges of changing retention times in GC/GC-MS.

- Romanello, D. (2025, April 1).

- Separation Science. (2024, December 4).

- McGregor, L. (2020, December 8). How do you cope with retention time drift in GC? Sepsolve Analytical.

- LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.

- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

- Agilent Technologies. (n.d.).

- Element Lab Solutions. (2021, February 9).

- Spectroscopy Online. (2026, February 11). The Challenges of Changing Retention Times in GC–MS.

- LCGC International. (2023, March 6). GC Column Killers!.

- Separation Science. (2024, December 4).

- Romanello, D. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.

- LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Issues.

- Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.

- LCGC International. (2023, March 6). GC Column Killers!.

- ResearchGate. (n.d.). Retention time of PCBs, internal standards.

- Restek. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide.

Sources

- 1. sepscience.com [sepscience.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pepolska.pl [pepolska.pl]

- 7. Analysis method for PCBs in reclaimed oil using a fast-GC triple stage quadrupole mass spectrometer with the 13-component quantitation method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analysis.rs [analysis.rs]

- 9. chromatographyonline.com [chromatographyonline.com]

Trace Organochlorine Support Hub: Hexachlorobiphenyl (HxCB) Analysis

Tier 3 Technical Support Guide

Introduction: The Signal-to-Noise Philosophy

As Senior Application Scientists, we often see researchers treating "noise" as an electronic gain issue. In trace analysis of Hexachlorobiphenyls (HxCBs)—congeners like PCB 138, 153, and 156—noise is chemistry .

HxCBs are lipophilic (log

-

Chemical Hysteresis: Carryover from previous high-concentration samples.

-

Matrix Co-elution: Biogenic lipids or sulfur mimicking the mass/charge ratio.

-

System Bleed: Polysiloxanes from septa or column phases degrading into cyclic oligomers.

This guide moves beyond basic operation into the causality of these interferences and how to eliminate them.[1][2][3][4]

Module 1: Pre-Analytical Hygiene (The "Invisible" Baseline)

Q: Why do I see HxCB peaks in my solvent blanks?

A: You are likely experiencing "Laboratory Background" contamination. HxCBs are ubiquitous in older building sealants, paints, and low-grade laboratory plastics.

The Protocol:

-

Eliminate Plastics: Phthalates and trace PCBs leach from pipette tips and plastic transfer tubes. Use only glass, Teflon (PTFE), or stainless steel.

-

Glassware Baking: Solvent rinsing is insufficient for trace work. Glassware must be baked at 450°C for 4+ hours to oxidize organic residues.

-

Note: Do not bake volumetric glassware (Class A flasks) above 180°C as it alters the calibration.

-

-

Solvent Proofing: Test every new lot of Dichloromethane (DCM) or Hexane. Concentrate 100 mL of solvent to 10 µL and inject. If background > estimated detection limit (EDL), reject the lot.

Critical Insight: "Ghost" HxCB peaks often come from the septum of the autosampler vials. Ensure you are using PTFE-lined silicone septa and never re-puncture a septum for trace analysis.

Module 2: Matrix Management (Sulfur & Lipids)

Q: My chromatogram has a rising baseline and broad interference peaks near the HxCB elution window.

A: This is classic Sulfur Interference , especially common in sediment or soil samples. Elemental sulfur (

The Fix: Activated Copper Cleanup Do not rely on GPC alone. You must precipitate the sulfur as Copper(II) Sulfide (CuS).

Protocol (Acid-Washed Copper):

-

Activation: Rinse granular copper (20-30 mesh) with dilute nitric acid (

) to remove the oxide layer. The copper must appear bright and shiny .[5] -